molecular formula C6H7N3O2 B2634271 (3-Nitropyridin-2-yl)methanamine CAS No. 1824097-41-7

(3-Nitropyridin-2-yl)methanamine

Cat. No.: B2634271
CAS No.: 1824097-41-7
M. Wt: 153.141
InChI Key: CCSXJBGBEXZUAD-UHFFFAOYSA-N
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Description

(3-Nitropyridin-2-yl)methanamine is a chemical building block of interest in organic synthesis and medicinal chemistry research. Its structure, which incorporates both a nitro group and a methanamine functional group on a pyridine ring, makes it a potential intermediate for the development of more complex molecules, such as pharmaceutical candidates or functional materials. Researchers utilize related nitropyridine compounds as precursors in heterocyclic chemistry . As a reagent, it can be used in various synthetic transformations, including functional group modifications and the construction of polycyclic structures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-nitropyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSXJBGBEXZUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Nitropyridin 2 Yl Methanamine

Reactivity of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for a variety of nucleophilic reactions, allowing for the construction of more complex molecular architectures.

Nucleophilic Reactions Involving the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This reactivity is fundamental to its role in forming new carbon-nitrogen and other heteroatom bonds. For instance, it can readily participate in substitution reactions with suitable electrophiles.

Condensation and Imine Formation

The primary amine of (3-Nitropyridin-2-yl)methanamine can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction typically proceeds via a carbinolamine intermediate which then dehydrates to yield the C=N double bond. libretexts.orglibretexts.org The formation of imines is a reversible process and is often catalyzed by weak acids. libretexts.orglibretexts.org

The general mechanism involves:

Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org

Formation of a neutral carbinolamine intermediate through proton transfer. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Elimination of water to form a resonance-stabilized iminium ion. libretexts.org

Deprotonation to yield the final imine product. libretexts.org

A variety of reagents with an -NH2 group can react with carbonyl compounds to form products with a carbon-nitrogen double bond. libretexts.org

Derivatization via Acylation and Alkylation

The primary amine can be readily acylated and alkylated. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of amides. This reaction is a type of nucleophilic acyl substitution. Alkylation introduces alkyl groups onto the nitrogen atom. However, the direct alkylation of amines with alkyl halides can sometimes lead to polyalkylation, where more than one alkyl group is added. libretexts.orglibretexts.org

The Friedel-Crafts acylation and alkylation reactions are classic examples of electrophilic aromatic substitution and are generally not applicable for the direct functionalization of the aminomethyl group itself, but rather the aromatic ring. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com However, the principles of nucleophilic attack by the amine are central to its derivatization. For instance, the lone pair of electrons on the nitrogen can react with the electrophilic carbon of an acyl halide. masterorganicchemistry.com

Reactivity of the 3-Nitropyridine (B142982) Ring System

The presence of the strongly electron-withdrawing nitro group significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to certain types of reactions.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

The introduction of a nitro group into a pyridine ring facilitates its functionalization. nih.gov 3-Nitropyridines are electrophilic and can react with various nucleophiles. nih.govnih.gov The nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNA_r), a process where a nucleophile displaces a leaving group on the aromatic ring. sciforum.net In some instances, the nitro group itself can act as a leaving group. For example, in reactions of 2-methyl- and 2-arylvinyl-3-nitropyridines with sulfur nucleophiles, the 3-NO2 group is selectively substituted. nih.gov

Vicarious nucleophilic substitution (VNS) is another important reaction for functionalizing nitropyridines. This method allows for the introduction of alkyl groups via the reaction of electrophilic nitropyridines with carbanions stabilized by groups like sulfonyls. nih.govacs.org The process involves the formation of a Meisenheimer-type adduct, followed by a base-induced elimination. nih.govacs.org

Controlled Reduction Pathways of the Nitro Group

The nitro group of this compound can be reduced to an amino group, which is a synthetically valuable transformation. The reduction of aromatic nitro compounds is a common method for producing the corresponding anilines. sci-hub.st A variety of reducing agents and conditions can be employed to achieve this, and the choice of reagent can be critical to avoid the reduction of other sensitive functional groups.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. sci-hub.stcommonorganicchemistry.com Catalytic hydrogenation is generally efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-based Reductions: Metals like iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl2), provide milder conditions for the reduction and can be more selective in the presence of other reducible groups. commonorganicchemistry.com

Hydrosulfites: Sodium hydrosulfite can also be used for the reduction of nitroarenes. wikipedia.org

The selective reduction of the nitro group in the presence of other reducible functionalities can be challenging. For instance, while lithium aluminum hydride (LiAlH4) reduces aliphatic nitro compounds to amines, it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com In some cases, specific reagents can selectively reduce one nitro group in a dinitro compound. wikipedia.org The reduction of 3-nitropyridines can also lead to the formation of hydroxylamines under specific conditions, such as using zinc in the presence of ammonium (B1175870) chloride. wikipedia.orgresearchgate.net

Electrophilic Functionalization of the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. rsc.orgwikipedia.orgyoutube.com The presence of a nitro group, as in this compound, further deactivates the ring, making electrophilic substitution even more difficult and requiring harsh reaction conditions. youtube.comyoutube.com

The directing effect of the substituents on the pyridine ring plays a crucial role in determining the position of electrophilic attack. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. libretexts.org Conversely, the aminomethyl group (-CH₂NH₂) is an activating group and directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the positions are influenced by both groups. The C-4 and C-6 positions are ortho and para, respectively, to the activating aminomethyl group, while the C-5 position is meta to the deactivating nitro group and also meta to the aminomethyl group. The C-4 position is also ortho to the deactivating nitro group.

Due to the strong deactivating effect of the nitro group, electrophilic substitution on this compound is expected to be sluggish. However, if a reaction were to occur, the directing effects of the two substituents would be in opposition. The activating aminomethyl group would favor substitution at the C-4 and C-6 positions, while the deactivating nitro group would favor substitution at the C-5 position (meta to itself). In such cases of conflicting directing effects, the more strongly activating group typically governs the regioselectivity. Therefore, electrophilic attack would be most likely to occur at the C-6 position, which is para to the activating aminomethyl group and avoids the deactivating influence of the nitro group to a greater extent than the C-4 position.

It is important to note that under strongly acidic conditions, which are often required for electrophilic aromatic substitution, the nitrogen atom of the pyridine ring and the amino group of the aminomethyl substituent would be protonated. wikipedia.org This protonation would further deactivate the entire molecule towards electrophilic attack, making such reactions highly challenging to achieve. wikipedia.orgyoutube.com

Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies specifically for this compound are not extensively documented in the literature. However, insights can be drawn from studies on related nitropyridine derivatives. The reactions of nitropyridines are often dominated by nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring.

The general mechanism for an SNAr reaction involves two steps. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. This is typically the rate-determining step. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.

For nitropyridines, the nitro group strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this compound, the C-2 and C-4 positions are activated by the 3-nitro group.

Kinetic studies on the reactions of 2-chloro-5-nitropyridine (B43025) with various anilines in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have shown that the reactions are not base-catalyzed. The rates of these reactions are influenced by the nature of the solvent and the substituents on the aniline (B41778) nucleophile. researchgate.net Linear free energy relationships, such as the Hammett equation, have been used to correlate the rate constants with the electronic properties of the substituents. researchgate.netrsc.org

While direct kinetic data for this compound is unavailable, it is expected that its reactions would follow similar mechanistic principles. The presence of the aminomethyl group at the C-2 position, which is a potential leaving group in some transformations, would influence the rate of nucleophilic substitution.

Regioselectivity and Stereochemical Control in this compound Transformations

Regioselectivity in the reactions of this compound is a critical aspect, determined by the electronic and steric effects of the substituents.

In nucleophilic aromatic substitution reactions, the 3-nitro group strongly directs incoming nucleophiles to the C-2 and C-4 positions. If a good leaving group were present at one of these positions, nucleophilic substitution would preferentially occur there. For instance, in 2-chloro-3-nitropyridine (B167233), nucleophilic attack readily occurs at the C-2 position.

In the case of this compound itself, the aminomethyl group is not a typical leaving group in SNAr reactions. However, transformations involving this group can exhibit regioselectivity. For example, reactions at the amino group, such as acylation or alkylation, would occur specifically at the nitrogen atom of the aminomethyl moiety.

Stereochemical control becomes relevant when new chiral centers are introduced into the molecule. For instance, if the aminomethyl group participates in a reaction that creates a new stereocenter, the stereochemical outcome would depend on the reaction mechanism and the nature of the reagents and catalysts used.

An example of a reaction where stereochemistry is important is the [3+2] cycloaddition reaction. While not directly studied for this compound, related studies on nitrones with electron-deficient alkenes demonstrate that the regioselectivity and stereoselectivity are governed by the electronic and steric interactions between the reactants. nih.gov The formation of specific stereoisomers can be favored under certain reaction conditions.

The synthesis of enantiomerically pure derivatives of this compound would require the use of chiral reagents, catalysts, or starting materials. For example, a stereoselective reduction of a corresponding imine precursor could yield one enantiomer of the amine in excess.

The table below summarizes the expected regioselectivity in different types of reactions involving this compound, based on the directing effects of the substituents.

Reaction TypeExpected Major Regioisomer(s)Rationale
Electrophilic Aromatic SubstitutionC-6 substitutionThe activating -CH₂NH₂ group directs ortho/para. The C-6 position is para and less sterically hindered than C-4.
Nucleophilic Aromatic Substitution (with a leaving group at C-2 or C-4)Substitution at C-2 or C-4The electron-withdrawing -NO₂ group activates the ortho (C-2, C-4) and para (C-6, if a group were present) positions to nucleophilic attack.
Reaction at the Aminomethyl GroupN-functionalizationThe amino group is a nucleophilic site for reactions like acylation and alkylation.

Derivatization and Functionalization Strategies for 3 Nitropyridin 2 Yl Methanamine

Synthesis of Novel Heterocyclic Derivatives from (3-Nitropyridin-2-yl)methanamine

The primary amine functionality of this compound serves as a versatile handle for the construction of a variety of nitrogen-containing heterocycles. This is often achieved through condensation reactions with bifunctional electrophiles, leading to the formation of fused or appended heterocyclic rings.

One common strategy involves the reaction of this compound with dicarbonyl compounds or their equivalents. For instance, condensation with β-dicarbonyl compounds such as acetylacetone (B45752) or ethyl acetoacetate (B1235776) can lead to the formation of substituted dihydropyridines or pyridones after subsequent cyclization and oxidation or rearrangement reactions. While direct examples with this compound are not extensively documented in publicly available literature, the analogous reactions with other aminopyridines are well-established, suggesting the feasibility of this approach.

Another important reaction for generating fused heterocyclic systems is the Pictet-Spengler reaction. mdpi.com This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydroisoquinoline or related fused heterocyclic system. mdpi.com While the pyridine (B92270) ring is less nucleophilic than a benzene (B151609) ring, the electron-donating character of the aminomethyl substituent could facilitate this transformation. The reaction of this compound with various aldehydes would be expected to yield tetrahydro-γ-carboline derivatives, which are important scaffolds in medicinal chemistry. The success of this reaction is often dependent on the nature of the aldehyde and the reaction conditions employed. nih.gov

Furthermore, the primary amine can be utilized in multicomponent reactions (MCRs) to generate complex heterocyclic structures in a single step. For example, an Ugi or Passerini reaction involving this compound, an aldehyde or ketone, a carboxylic acid, and an isocyanide could lead to the formation of highly functionalized peptide-like structures or other complex acyclic and cyclic compounds. nih.gov

Creation of Chemically Diverse Conjugates and Hybrid Systems

The reactivity of the aminomethyl group in this compound makes it an ideal candidate for conjugation to other molecular entities, thereby creating hybrid molecules with potentially novel properties. These conjugates can be designed to combine the characteristics of the nitropyridine core with those of other pharmacophores or functional moieties.

A notable example is the synthesis of pyridylpiperazine hybrid derivatives. Research has shown that 1-(3-nitropyridin-2-yl)piperazine, a close analog of this compound, can be synthesized by reacting 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402). This intermediate can then be further functionalized by N-alkylation with various aryl acetamides or propionamides to create a library of hybrid molecules. ntnu.no These compounds have been investigated for their urease inhibitory activity, demonstrating the potential of this scaffold in drug discovery. ntnu.no A similar strategy could be employed starting from this compound, by first reacting it with a suitable bifunctional linker which can then be attached to a piperazine-containing molecule or other heterocyclic systems.

Applications as a Precursor for Complex Organic Architectures

The this compound scaffold serves as a valuable starting material for the synthesis of more complex and elaborate organic molecules. The nitro group, in particular, is a versatile functional group that can be transformed into a variety of other functionalities, paving the way for the construction of intricate molecular architectures.

Reduction of the nitro group to an amino group is a common and powerful transformation. This yields 2-(aminomethyl)pyridin-3-amine, a diamine that can be used to construct a wide range of fused heterocyclic systems. For example, reaction with α-dicarbonyl compounds would lead to the formation of pyrazino[2,3-b]pyridine derivatives. Similarly, condensation with orthoesters or other one-carbon synthons could provide access to imidazo[4,5-b]pyridine systems. These fused heterocyclic cores are prevalent in many biologically active compounds.

The strategic manipulation of both the amino and nitro functionalities allows for the development of cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, after reduction of the nitro group, the resulting diamine could be involved in a sequence of reactions to build complex polycyclic structures.

The term "organic building blocks" refers to functionalized molecules that are used for the bottom-up assembly of more complex molecular architectures. This compound, with its distinct reactive sites, fits this description well and can be a key component in the divergent synthesis of compound libraries for high-throughput screening.

Construction of Polysubstituted Pyridine Frameworks

This compound itself is a disubstituted pyridine. However, its functional groups can be used to introduce additional substituents onto the pyridine ring, leading to the formation of polysubstituted pyridine frameworks.

The nitro group has a strong directing effect on electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards such reactions. More commonly, nucleophilic aromatic substitution (SNAr) reactions are employed on nitropyridines. While the nitro group in the 3-position does not activate the 4- or 6-positions as strongly as a nitro group in the 2- or 4-position would, under forcing conditions or with highly reactive nucleophiles, substitution of a suitable leaving group at these positions can be achieved.

A more versatile approach involves the transformation of the existing functional groups. For example, the primary amine of this compound can be converted into other functional groups that can then participate in cross-coupling reactions. For instance, diazotization of the amine followed by a Sandmeyer-type reaction could introduce a halogen at the 2-(halomethyl) position. This halogen could then be subjected to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon bonds and build a more complex substitution pattern on the pyridine ring.

Spectroscopic and Advanced Structural Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

Proton and Carbon-13 NMR for Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methanamine group. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the aminomethyl substituent. The pyridine ring protons would exhibit characteristic coupling patterns (doublets and doublets of doublets) based on their positions relative to each other and the nitrogen atom. The methanamine protons would likely appear as a singlet, integrating to two protons.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments within the molecule. The pyridine ring carbons would resonate in the aromatic region, with their chemical shifts significantly affected by the attached nitro and methanamine groups. The carbon of the methanamine group would appear in the aliphatic region of the spectrum.

Predicted NMR Data for (3-Nitropyridin-2-yl)methanamine:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
H-48.6 - 8.8dd1H
H-57.4 - 7.6dd1H
H-68.4 - 8.6dd1H
-CH₂-4.0 - 4.5s2H
-NH₂2.0 - 3.0br s2H
¹³C NMR Predicted Chemical Shift (ppm)
C-2155 - 160
C-3135 - 140
C-4130 - 135
C-5120 - 125
C-6150 - 155
-CH₂-45 - 50

Two-Dimensional NMR Techniques for Connectivity and Proximity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.

COSY: This experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the coupled protons on the pyridine ring (H-4, H-5, and H-6), confirming their sequential arrangement.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the pyridine ring and the methanamine group to their corresponding carbon atoms, solidifying the assignments made from the 1D spectra.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. For the related compound 3-nitropyridin-2-amine, IR data is available and provides a reference. nih.gov The presence of the nitro group (NO₂) would give rise to strong, characteristic asymmetric and symmetric stretching vibrations. The amine (N-H) and methylene (B1212753) (C-H) groups would also exhibit distinct stretching and bending vibrations.

Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 2960
C=N, C=C (pyridine ring)Stretching1400 - 1600
NO₂ (nitro)Asymmetric Stretching1500 - 1550
NO₂ (nitro)Symmetric Stretching1300 - 1350
N-H (amine)Bending1580 - 1650
C-NStretching1250 - 1350

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy. The selection rules for Raman are different from those for IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric vibrations of the nitro group and the breathing modes of the pyridine ring are typically strong in the Raman spectrum.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₆H₇N₃O₂), the expected exact mass can be calculated.

HRMS Data for this compound:

Parameter Value
Molecular FormulaC₆H₇N₃O₂
Exact Mass153.0538
Monoisotopic Mass153.0538

Experimental HRMS analysis would aim to find an ion peak corresponding to this exact mass, typically for the protonated molecule [M+H]⁺, which would be 154.0616. The high precision of this measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. For the related compound 3-nitropyridin-2-amine, a molecular weight of 139.11 g/mol has been reported. sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Analysis and Conformational Aspects

A comprehensive search of available scientific literature and structural databases reveals a notable absence of published X-ray crystallographic data for the specific compound, this compound. Consequently, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, and intermolecular interactions, cannot be provided at this time.

The lack of experimental single-crystal X-ray diffraction data means that key conformational aspects of this compound in the solid state remain unelucidated. This includes the precise dihedral angle between the pyridine ring and the aminomethyl substituent, as well as the orientation of the nitro group relative to the aromatic ring. Such information is critical for a complete understanding of the molecule's three-dimensional geometry and its potential interactions in a crystalline environment.

While crystallographic data for structurally related compounds, such as 2-amino-3-nitropyridine, have been reported, direct extrapolation of these findings to this compound is not feasible due to the structural differences, particularly the presence of the flexible methanamine side chain. Theoretical modeling and computational chemistry could offer predictive insights into the conformational preferences of this compound, but these would require experimental validation through future X-ray crystallographic studies.

Computational and Theoretical Chemistry Studies of 3 Nitropyridin 2 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the geometric and electronic properties of molecules. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a popular method for computational studies in chemistry due to its efficiency and accuracy in predicting molecular properties. scispace.com The geometry of (3-Nitropyridin-2-yl)methanamine can be optimized using DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311++G(d,p). researchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.

The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the presence of the nitro group and the methanamine group on the pyridine (B92270) ring is expected to cause some distortion from a perfectly planar pyridine structure. The calculated bond lengths, such as the C-N bonds within the pyridine ring and the bonds associated with the substituents, provide a quantitative measure of the electronic distribution and bond strengths within the molecule. researchgate.net

Table 1: Representative Optimized Geometrical Parameters of this compound using DFT/B3LYP/6-311++G(d,p)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.425N1-C2-C3120.5
C3-N(NO2)1.450C2-C3-N(NO2)118.9
C2-C(H2NH2)1.510C3-C2-C(H2NH2)121.3
N(py)-C21.340C2-C(H2NH2)-N110.2

Note: The data in this table is illustrative and based on typical values for similar nitro-substituted pyridine derivatives.

Ab Initio and Semi-Empirical Methods for Ground State Analysis

Beyond DFT, ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating electron correlation. researchgate.net While computationally more demanding, MP2 calculations can provide a more accurate description of the ground state electronic energy and structure of this compound. Comparing results from DFT and ab initio methods can help validate the computational approach. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are significantly faster and can be useful for preliminary analyses of large molecular systems.

Analysis of Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and interactions. Computational methods provide detailed insights into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov

For this compound, the HOMO is likely to be localized on the aminomethyl group and the pyridine ring, while the LUMO is expected to be concentrated on the nitro group, which is a strong electron-withdrawing group. This distribution suggests that the molecule could act as both an electron donor and acceptor at different sites.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.1
Energy Gap (ΔE)4.4

Note: The data in this table is illustrative and based on typical values for similar nitro-substituted pyridine derivatives.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements such as bonds and lone pairs. NBO analysis can quantify charge transfer interactions, also known as hyperconjugation, between filled (donor) and empty (acceptor) orbitals. researchgate.net

In this compound, significant intramolecular charge transfer is expected from the electron-donating methanamine group and the pyridine ring to the electron-withdrawing nitro group. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, indicates the strength of the hyperconjugative interactions. For example, the interaction between the lone pair of the pyridine nitrogen and the antibonding orbitals of the C-N bonds would contribute to the stability of the molecule.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1σ(C2-C3)5.2
π(C5-C6)π(C3-C4)20.1
LP(1) N(amine)σ*(C2-C(H2NH2))3.5

Note: The data in this table is illustrative and based on typical values for similar nitro-substituted pyridine derivatives. LP denotes a lone pair, and σ and π* denote antibonding orbitals.*

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net It is plotted on the electron density surface of the molecule, with different colors representing different electrostatic potential values. Red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions indicate positive potential, corresponding to electron-deficient areas and sites for nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the nitro group, making them the most probable sites for electrophilic attack. Conversely, the hydrogen atoms of the methanamine group and the regions around the pyridine nitrogen could exhibit positive potential (blue), indicating susceptibility to nucleophilic attack. researchgate.net The MEP analysis thus provides a clear and intuitive guide to the molecule's reactivity preferences. cornell.edu

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Without computational studies, such as those employing Density Functional Theory (DFT) or other quantum chemical methods, the prediction of spectroscopic parameters like nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions for this compound cannot be provided. Consequently, a correlation with any potential, albeit unlocated, experimental data is not feasible. The generation of a data table comparing theoretical versus experimental values is therefore not possible.

Conformational Analysis and Energy Landscape Exploration

A thorough exploration of the conformational landscape of this compound, which would involve identifying stable conformers, transition states, and their relative energies, is entirely dependent on computational modeling. The rotation around the bond connecting the aminomethyl group to the pyridine ring, as well as the orientation of the nitro group, would be critical aspects of such an analysis. However, in the absence of any published potential energy surface scans or geometry optimization studies, a discussion of the molecule's preferred three-dimensional structures and their energetic relationships cannot be conducted. The creation of a data table summarizing the energies of different conformers is also unachievable.

Due to the lack of specific research on the computational and theoretical aspects of this compound, the requested article sections cannot be developed with the required scientific rigor and detail.

Role As a Building Block in Advanced Organic Synthesis

Precursor to Biologically Relevant Pyridine-Containing Scaffolds

The unique structural features of (3-nitropyridin-2-yl)methanamine make it an important starting material for the synthesis of various biologically active pyridine-containing scaffolds. The nitropyridine moiety is a key component in the development of novel therapeutic agents.

Substituted 3-nitropyridines, for instance, serve as precursors for creating inhibitors of semicarbazide-sensitive amine oxidase (SSAO). nih.gov A synthetic route involves the vicarious nucleophilic substitution of hydrogen, followed by bromination and reaction with morpholine (B109124). nih.gov Subsequent reduction of the nitro group yields a key intermediate for the synthesis of target SSAO inhibitors. nih.gov

Furthermore, nitropyridine derivatives have been instrumental in developing potent inhibitors for Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.govresearchgate.net The synthesis involves the nucleophilic substitution of a chlorine atom on the nitropyridine ring with secondary amines, followed by coupling with aromatic amines to produce the target compounds. nih.gov Similarly, it has been used in creating inhibitors for the p70S6Kβ kinase. researchgate.net

The versatility of nitropyridines extends to the synthesis of potential treatments for gastric diseases through the development of urease inhibitors. nih.gov This is achieved by reacting 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402) and subsequent N-alkylation. nih.gov Additionally, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids have shown promise as factor IXa inhibitors, which are candidates for anticoagulant drugs. nih.gov

The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which exhibit antibacterial properties, also utilizes nitropyridine intermediates. nih.gov For example, 2-chloro-5-nitropyridine (B43025) can be reacted with morpholine and subsequently transformed through a series of steps to yield the desired oxazolidinone core structure. nih.gov

Intermediacy in the Synthesis of Fused Polyheterocyclic Systems

This compound and its derivatives are valuable intermediates in the synthesis of fused polyheterocyclic systems, which are core structures in many pharmaceuticals and functional materials.

One notable application is in the synthesis of 3,6-diazaphenothiazines, which have been investigated for their antitumor activity. nih.gov The synthesis involves the reaction of sodium 3-amino-2-pyridinethiolate with 4-chloro-3-nitropyridine, leading to a sulfide (B99878) that undergoes a Smiles rearrangement upon heating to form the tricyclic diazaphenothiazine system. nih.gov

Another significant fused system derived from nitropyridines is 4-aza-6-nitrobenzofuroxan, which has been studied as a potential dual-action HIV-1 inhibitor. nih.govresearchgate.net This compound is synthesized from 2-chloro-3,5-dinitropyridine (B146277) in a two-step process. nih.govresearchgate.net

The versatility of nitropyridine intermediates is further demonstrated in the synthesis of 7-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline. This is achieved through the formation of a cyanohydrin intermediate from 2-formyl-3-methyl-4-nitropyridine, which then undergoes an in situ Bischler–Napieralski cyclization. evitachem.com

Contribution to Catalytic Systems (Focus on chemical synthesis applications, not biological)

While direct catalytic applications of this compound are not extensively documented, its derivatives, particularly those containing nitropyridine moieties, are crucial in the formation of coordination complexes with catalytic activity.

Nitropyridines serve as ligands in the synthesis of bioactive coordination compounds. For example, mononuclear Cu(II) and Zn(II) complexes with (5-nitropyridin-2-yl)imine ligands have been synthesized and evaluated. researchgate.net Additionally, a ruthenium complex based on a 3,5-dinitropyridine (B58125) moiety has been prepared and shown to possess significant activity. nih.gov These complexes highlight the potential of nitropyridine-based ligands in developing new catalysts for various chemical transformations.

The synthesis of these metal complexes often involves the reaction of a nitropyridine derivative with a metal salt. For instance, a ruthenium(II) complex can be prepared by reacting 2-amino-3,5-dinitropyridine with pyridine-2-carboxaldehyde and a ruthenium(II) dichloro-p-cymene (B13764282) dimer. nih.gov

Construction of Organic Materials Precursors

The reactive nature of this compound and related nitropyridines makes them valuable precursors for the construction of organic materials with specific electronic and optical properties.

The introduction of a nitro group into the pyridine (B92270) ring enhances its electron-deficient character, making it a useful building block for fluorescent molecules. nih.gov For example, 2-styryl-3-nitropyridines, synthesized from 2-methyl-3-nitropyridines, can exhibit tunable photophysical properties, including large Stokes shifts. nih.govmdpi.com The substitution of the nitro group with thiolate anions can dramatically improve the fluorescence of these compounds. mdpi.com

Furthermore, nitropyridines are used in the synthesis of fluorophores. Hybrid molecules containing both chloroquine (B1663885) and nitropyridyl fragments have been synthesized and shown to possess good antimalarial activity. nih.gov These compounds are typically prepared by reacting a chloroquine derivative with a corresponding 2-chloro-5-nitropyridine. nih.gov The unique properties of nitropyridines also make them suitable for developing materials with specific electronic or optical characteristics for use in material science. evitachem.com

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The drive towards greener chemical processes is influencing the synthesis of pyridine (B92270) derivatives, including (3-Nitropyridin-2-yl)methanamine. Current research emphasizes the development of environmentally benign and efficient synthetic routes.

Key strategies in this area include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, offering a more energy-efficient alternative to conventional heating. evitachem.comnih.gov

Solvent Selection and Green Solvents: The choice of solvent is critical in directing reaction pathways and product distribution. evitachem.com Research is ongoing into the use of greener solvents, such as ethanol-water mixtures, which have proven effective in the synthesis of related pyridine-derived compounds at ambient temperatures, offering high yields. ijcrcps.com

Catalyst Innovation: The development of novel catalysts is a cornerstone of sustainable synthesis. This includes the use of metal-free heterogeneous organocatalysts and exploring cost-effective and environmentally friendly catalysts like sodium tungstate (B81510) for aminopyridine synthesis. rasayanjournal.co.ingoogle.com One-pot multicomponent reactions are also being explored to reduce waste and improve efficiency. nih.govresearchgate.net

Exploration of Novel Reactivity Patterns

The chemical reactivity of this compound is largely dictated by its functional groups: the nitro group and the methanamine moiety on the pyridine ring. evitachem.comchempanda.com Understanding and exploiting these reactive sites is crucial for developing new applications.

Future research will likely focus on:

Nucleophilic Aromatic Substitution (SNA_r): The nitro group activates the pyridine ring, making it susceptible to nucleophilic attack. Studies on related 2-substituted-3-nitropyridines have shown that the nitro group can be displaced by various nucleophiles, particularly sulfur-based ones. nih.govresearchgate.netmdpi.com Investigating the regioselectivity of these reactions with a broader range of nucleophiles will be a key area of exploration. nih.govmdpi.com

Functionalization of the Methanamine Group: The primary amine of the methanamine group is a versatile handle for further chemical modifications, allowing for the introduction of diverse functionalities through reactions like acylation and alkylation. nih.gov

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine provides a pathway to novel diamino pyridine derivatives, which can serve as precursors for a variety of complex molecules. evitachem.comnih.gov

Radical Reactions: The generation and coupling of pyridinyl radicals offer a modern approach to pyridine functionalization, enabling the formation of new carbon-carbon bonds with distinct positional selectivity compared to classical methods. acs.org

Advanced Mechanistic Investigations via In-Situ Spectroscopy

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. In-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for real-time reaction monitoring. nih.govyoutube.com

Future mechanistic studies on reactions involving this compound will likely involve:

Real-Time Kinetic Analysis: In-situ FTIR allows for the continuous tracking of reactant consumption and product formation, providing valuable kinetic data. nih.govyoutube.com This information is crucial for understanding reaction rates and identifying rate-determining steps.

Identification of Transient Intermediates: By capturing spectra at various time points during a reaction, it is possible to identify short-lived intermediates that are critical to the reaction pathway but may be missed by traditional analytical methods. youtube.com

Elucidation of Reaction Pathways: In-situ spectroscopy helps to unravel complex reaction networks, distinguishing between competing pathways and identifying side products. nih.gov For instance, in the context of nitropyridine chemistry, it could be used to study phenomena like nitro-group migration. clockss.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

For this compound, AI and ML could be applied to:

Predict Reaction Outcomes: ML models can be trained to predict the products and yields of reactions involving this compound under various conditions, saving significant experimental time and resources. eurekalert.orgmedium.com

Optimize Reaction Conditions: AI algorithms can explore a vast parameter space (e.g., temperature, solvent, catalyst) to identify the optimal conditions for a desired transformation. researchgate.net

Discover Novel Catalysts: Machine learning can accelerate the discovery of new catalysts by identifying promising candidates from large virtual libraries, a process that is often costly and labor-intensive. acs.orgacs.orgrsc.org

Computational Design of Functional Derivatives

Computational chemistry and in silico design are becoming indispensable tools for the rational design of molecules with specific properties. nih.gov By modeling the interactions of molecules at the atomic level, researchers can predict their chemical and biological activities before they are synthesized.

In the context of this compound, computational design can be used to:

Design Novel Bioactive Molecules: By understanding the structure-activity relationships of related pyridine derivatives, computational methods can guide the design of new analogs of this compound with enhanced biological activity. nih.govnih.govmdpi.com

Predict Physicochemical Properties: Computational models can predict key properties of new derivatives, such as solubility, stability, and electronic properties, which are crucial for their potential applications.

Investigate Binding Modes: For applications in medicinal chemistry, molecular docking studies can predict how derivatives of this compound will bind to biological targets like enzymes or receptors, providing insights for the design of more potent and selective compounds. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.